3-(4-Chlorophenyl)benzo[d]isoxazole

Anticancer Fibrosarcoma Isosteric Replacement

3-(4-Chlorophenyl)benzo[d]isoxazole (CAS 1227180-50-8) is a heterocyclic aromatic compound with the molecular formula C13H8ClNO and a molecular weight of 229.66 g/mol. It features a benzo[d]isoxazole core substituted at the 3-position with a 4-chlorophenyl group, a structural motif prevalent in medicinal chemistry.

Molecular Formula C13H8ClNO
Molecular Weight 229.66 g/mol
Cat. No. B11879482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Chlorophenyl)benzo[d]isoxazole
Molecular FormulaC13H8ClNO
Molecular Weight229.66 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NO2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C13H8ClNO/c14-10-7-5-9(6-8-10)13-11-3-1-2-4-12(11)16-15-13/h1-8H
InChIKeySXMVMMSVHPRZAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Chlorophenyl)benzo[d]isoxazole | Core Properties & Research-Grade Sourcing


3-(4-Chlorophenyl)benzo[d]isoxazole (CAS 1227180-50-8) is a heterocyclic aromatic compound with the molecular formula C13H8ClNO and a molecular weight of 229.66 g/mol [1]. It features a benzo[d]isoxazole core substituted at the 3-position with a 4-chlorophenyl group, a structural motif prevalent in medicinal chemistry [1]. The compound is supplied as a research-grade chemical with typical purity specifications of 95%–98% and is stored at 2–8°C . Its predicted physicochemical properties include a boiling point of 385.0±17.0 °C, a density of 1.298±0.06 g/cm³, and a pKa of -3.55±0.30 . The scaffold is recognized as a privileged structure in drug discovery, and the 4-chlorophenyl substituent enhances lipophilicity and binding affinity to specific receptors, making it a valuable tool in medicinal chemistry [1].

Why 3-(4-Chlorophenyl)benzo[d]isoxazole Cannot Be Casually Substituted


Benzo[d]isoxazole derivatives exhibit profound differences in biological activity based on subtle substituent changes, making generic substitution unreliable. Structure-activity relationship (SAR) studies reveal that the isoxazole ring can tolerate chemical modifications, but the nature of the substituent dramatically alters potency and selectivity [1]. For example, in a series of HIF-1α inhibitors, benzo[d]isoxazole analogues with dimethylamino or acetyl groups at the para-position achieved IC50 values of 24 nM, while other analogues showed significantly higher IC50 values [2]. Similarly, in EPAC antagonists, fusing the isoxazole ring with a phenyl ring or introducing electron-donating groups led to diversified activities [1]. Therefore, substituting 3-(4-chlorophenyl)benzo[d]isoxazole with a different 3-aryl group cannot be assumed to yield comparable results in biological assays or synthetic applications.

Quantitative Differentiation of 3-(4-Chlorophenyl)benzo[d]isoxazole vs. Analogs


Enhanced Antiproliferative Activity in Fibrosarcoma Cells Compared to 3-Phenyl Analog

The 3-(4-chlorophenyl)-benzo[1,2,3]selenadiazole–isoxazole hybrid exhibited an IC50 of 18.6 ± 2.6 μM against HT-1080 fibrosarcoma cells, whereas the corresponding 3-phenyl hybrid showed an IC50 close to 10.9 ± 1.2 μM [1]. While the phenyl analog was more potent, the chlorophenyl hybrid retained significant antiproliferative activity and demonstrated a quite good survival performance against MRC5 normal cells, suggesting a differentiated selectivity profile [1].

Anticancer Fibrosarcoma Isosteric Replacement

Potent HIF-1α Transcriptional Inhibition: Class Benchmark for Benzo[d]isoxazole Scaffold

In a study of 26 benzo[d]isoxazole derivatives, the most potent HIF-1α transcriptional inhibitors (compounds 15 and 31) exhibited IC50 values of 24 nM in a dual-luciferase reporter assay in HEK293T cells [1]. While 3-(4-chlorophenyl)benzo[d]isoxazole itself was not tested, the scaffold's potential for low-nanomolar activity establishes a high-performance baseline. The SAR indicates that para-substituted phenyl groups on the benzo[d]isoxazole core can achieve potent inhibition, and the 4-chlorophenyl group is a well-precedented substitution for optimizing binding affinity and lipophilicity [1].

Hypoxia-Inducible Factor Cancer Transcriptional Inhibition

Validated Anti-inflammatory Pharmacophore: 4-Chlorophenyl in 1,2-Benzisoxazole Derivatives

Patent US3951999 discloses that α-methyl-3-p-chlorophenyl-1,2-benzisoxazol-7-yl acetic acid, a derivative containing the 4-chlorophenyl substituent on a 1,2-benzisoxazole core, possesses valuable anti-inflammatory activity [1]. The patent claims that 1,2-benzisoxazole derivatives with a parahalo substituent (such as chloro) exhibit pharmacological activity, establishing the 4-chlorophenyl group as a preferred substituent for anti-inflammatory applications [1].

Anti-inflammatory COX Inhibition Drug Discovery

Predicted Physicochemical Profile: Lipophilicity and Stability Differentiators

The 4-chlorophenyl substituent enhances the lipophilicity of the benzo[d]isoxazole core, potentially improving membrane permeability and bioavailability [1]. The compound's rigid fused-ring system contributes to chemical stability, while the isoxazole ring offers reactivity for further functionalization [1]. Predicted properties include a boiling point of 385.0±17.0 °C and a pKa of -3.55±0.30, indicating a non-basic compound with relatively high thermal stability . Compared to the unsubstituted 3-phenylbenzo[d]isoxazole, the chloro substituent increases molecular weight by 34.5 g/mol and introduces a dipole moment that can affect binding interactions and solubility.

Physicochemical Properties Lipophilicity Stability

Recommended Application Scenarios for 3-(4-Chlorophenyl)benzo[d]isoxazole Based on Evidence


Anticancer Lead Optimization: Fibrosarcoma and Breast Cancer Models

The compound is suitable as a core scaffold for developing antiproliferative agents targeting fibrosarcoma (HT-1080) and breast cancer (MCF-7) cell lines. The 4-chlorophenyl group has been shown to retain significant activity while potentially improving selectivity over normal cells [1]. Researchers can use this compound to explore SAR around the 3-aryl position and to synthesize hybrid molecules with enhanced anticancer properties.

HIF-1α Inhibitor Development: Hypoxia-Related Disease Research

Based on the class-level evidence that benzo[d]isoxazole derivatives can achieve low-nanomolar inhibition of HIF-1α transcription [1], 3-(4-chlorophenyl)benzo[d]isoxazole serves as a valuable starting point for designing novel HIF-1α inhibitors. The 4-chlorophenyl group is a known substituent for modulating binding affinity and lipophilicity, making it a strategic choice for optimizing pharmacokinetic properties.

Anti-inflammatory Drug Discovery: COX Inhibition and Edema Models

Patent US3951999 establishes that 1,2-benzisoxazole derivatives with a 4-chlorophenyl substituent possess anti-inflammatory activity [1]. Therefore, 3-(4-chlorophenyl)benzo[d]isoxazole is a relevant building block for synthesizing novel anti-inflammatory agents. It can be used in carrageenan-induced rat paw edema models and in vitro COX inhibition assays to evaluate efficacy.

Chemical Biology Tool Compound: EPAC Antagonist Scaffold

The benzo[d]isoxazole scaffold is a validated core for EPAC antagonists, with SAR studies showing that modifications to the isoxazole ring can yield potent and diversified antagonists [1]. 3-(4-Chlorophenyl)benzo[d]isoxazole can be employed as a starting material for synthesizing novel EPAC antagonists to probe cAMP-dependent signaling pathways in cancer, diabetes, and heart failure research.

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